molecular formula C12H11O3P B8589458 Phosphorous diphenyl ester

Phosphorous diphenyl ester

Cat. No. B8589458
M. Wt: 234.19 g/mol
InChI Key: FYOYCZHNDCCGCE-UHFFFAOYSA-N
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Patent
US03974219

Procedure details

A mixture of 2.93 g. (0.0125 mole) of phosphorous diphenyl ester and 3.37 g. (0.0125 mole) of mercuric chloride was refluxed for 1 hour in 20 ml. of pyridine. Thereafter, 1.74 g. (0.0125 mole) of p-nitrophenol and 10 ml. of pyridine were added, and the mixture was further reacted for 1 hour. To the reaction mixture were added 2.61 g. (0.0125 mole) of Z-Gly. OH having an amino group protected with Z and 10 ml. of pyridine, and the mixture was reacted under reflux for 1 hour. After completion of the reaction, pyridine was removed by distillation under reduced pressure, and the residue was extracted with 100 ml. of ethyl acetate. The ethyl acetate layer was washed with 2N--HCl, a saturated aqueous NaHCO3 solution and water in this order and then dried over anhydrous Na2SO4, and thereafter ethyl acetate was removed by distillation under reduced pressure. The resulting residue was allowed to stand to form a solid, which was then recrystallized from ethanol to obtain N-benzyloxycarbonyl glycine p-nitrophenyl ester (hereinafter represented by ##SPC6##
Quantity
0.0125 mol
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
0.0125 mol
Type
reactant
Reaction Step Two
Quantity
0.0125 mol
Type
reactant
Reaction Step Three
Name
Quantity
0.0125 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(OP(O)OC2C=CC=CC=2)C=CC=CC=1.[CH:17]1[C:22]([N+:23]([O-:25])=[O:24])=[CH:21][CH:20]=[C:19]([OH:26])[CH:18]=1.[NH:27]([C:32]([O:34][CH2:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:33])[CH2:28][C:29](O)=[O:30]>N1C=CC=CC=1>[N+:23]([C:22]1[CH:21]=[CH:20][C:19]([O:26][C:29](=[O:30])[CH2:28][NH:27][C:32]([O:34][CH2:35][C:36]2[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=2)=[O:33])=[CH:18][CH:17]=1)([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
0.0125 mol
Type
reactant
Smiles
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)O
Step Two
Name
mercuric chloride
Quantity
0.0125 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.0125 mol
Type
reactant
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O
Step Four
Name
Quantity
0.0125 mol
Type
reactant
Smiles
N(CC(=O)O)C(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.93 g
CUSTOM
Type
CUSTOM
Details
the mixture was further reacted for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
To the reaction mixture were added 2.61 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 100 ml
WASH
Type
WASH
Details
The ethyl acetate layer was washed with 2N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
HCl, a saturated aqueous NaHCO3 solution and water in this order and then dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
ethyl acetate was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to form a solid, which
CUSTOM
Type
CUSTOM
Details
was then recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(CNC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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